molecular formula C9H5FN2O3 B2587224 4-Fluoro-6-nitroisoquinolin-1-ol CAS No. 1508295-22-4

4-Fluoro-6-nitroisoquinolin-1-ol

Cat. No.: B2587224
CAS No.: 1508295-22-4
M. Wt: 208.148
InChI Key: OUIGMPDTRBYKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 4-Fluoro-6-nitroisoquinolin-1-ol can be achieved through several synthetic routes. One common method involves the direct introduction of fluorine onto the isoquinoline ring, followed by nitration and hydroxylation reactions . The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and nitrating agents like nitric acid or a mixture of sulfuric and nitric acids. The hydroxylation step can be carried out using reagents like sodium hydroxide or potassium hydroxide .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Properties

IUPAC Name

4-fluoro-6-nitro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIGMPDTRBYKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Intermediate 3D (8.1 g, 33.7 mmol) in acetonitrile (100 mL) was added 4.0N HCl in dioxane (25.3 mL, 101 mmol). The mixture was stirred at 65° C. for 1.5 h. HPLC and LCMS indicated complete conversion of starting material. Solvent was removed to give Intermediate 3E (8.1 g, 33.1 mmol, 98% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.38-8.46 (m, 2H) 8.31 (dd, J=8.79, 2.20 Hz, 1H) 7.61 (d, 1H); 19F NMR (376 MHz, DMSO-d6) δ ppm −160.17 (s., 1F); MS (ESI) m/z: 209.2 (M+H)+.
Name
Intermediate 3D
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.